molecular formula C20H20N4OS B11570838 3-(4-Tert-butylphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Tert-butylphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11570838
M. Wt: 364.5 g/mol
InChI Key: SLOVBRVGJARESR-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 3-(4-Tert-butylphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzohydrazide with 2-methoxybenzoyl chloride to form the corresponding hydrazone, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Tert-butylphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

    Cyclization: Further cyclization reactions can be performed to create more complex fused ring systems.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 3-(4-Tert-butylphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and related heterocyclic compounds. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C20H20N4OS

Molecular Weight

364.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4OS/c1-20(2,3)14-11-9-13(10-12-14)17-21-22-19-24(17)23-18(26-19)15-7-5-6-8-16(15)25-4/h5-12H,1-4H3

InChI Key

SLOVBRVGJARESR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4OC

Origin of Product

United States

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